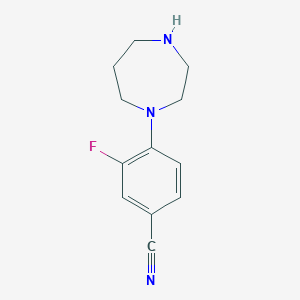
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile is a chemical compound that features a diazepane ring attached to a fluorobenzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile typically involves the formation of the diazepane ring followed by its attachment to the fluorobenzonitrile group. One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method allows for the efficient and enantioselective synthesis of chiral diazepanes, which can then be further functionalized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the diazepane ring.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound can be utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The diazepane ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorobenzonitrile moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ripasudil: A derivative of fasudil, used for the treatment of glaucoma and ocular hypertension
Suvorexant: A selective, dual-orexin receptor antagonist used for the treatment of primary insomnia.
Uniqueness
4-(1,4-Diazepan-1-yl)-3-fluorobenzonitrile is unique due to its specific combination of a diazepane ring and a fluorobenzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-3-fluorobenzonitrile |
InChI |
InChI=1S/C12H14FN3/c13-11-8-10(9-14)2-3-12(11)16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7H2 |
InChI Key |
DIAOLZAHIAQRIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)

aminehydrochloride](/img/structure/B13549002.png)
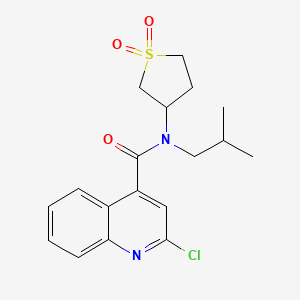

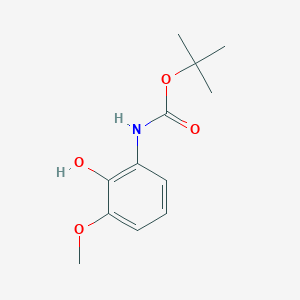
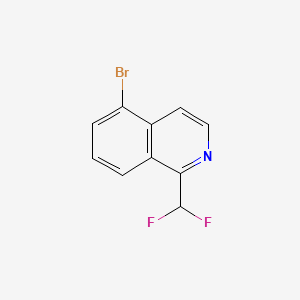
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
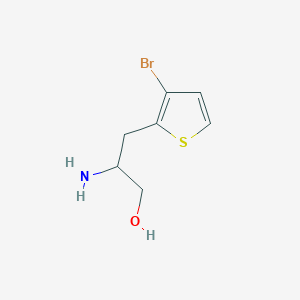
![tert-butyl N-[1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13549041.png)

![2-{methyl[2-(piperidin-1-yl)ethyl]amino}-7-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B13549054.png)
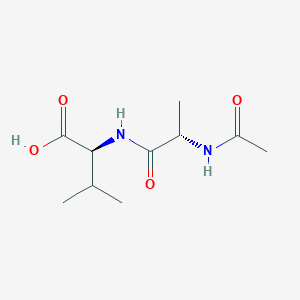
![2-Azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13549079.png)
